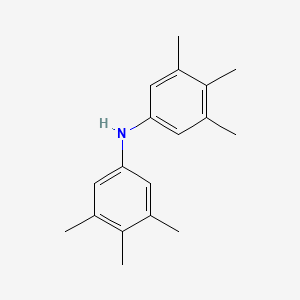![molecular formula C5H9NO2 B13001477 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-oxa-5-azabicyclo[221]heptan-7-ol is a bicyclic compound featuring both oxygen and nitrogen heteroatoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction involves the use of palladium catalysts and proceeds efficiently with a broad array of substrates . The reaction conditions typically include the use of a palladium source, a suitable ligand, and an oxidant under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed synthesis suggests potential for industrial application. Optimization of reaction conditions, such as catalyst loading and reaction time, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
2-azabicyclo[2.2.1]heptane: Lacks the oxygen atom present in (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.
2-oxa-5-azabicyclo[2.2.1]heptane: Similar structure but different stereochemistry.
2-azabicyclo[3.2.1]octane: A larger bicyclic compound with different ring sizes.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen heteroatoms, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of (1R,4R)-2-oxa-5-azabicyclo[221]heptan-7-ol, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C5H9NO2/c7-5-3-2-8-4(5)1-6-3/h3-7H,1-2H2/t3-,4-,5?/m1/s1 |
InChI Key |
RYZGVIBGUMQLQE-ZZKAVYKESA-N |
Isomeric SMILES |
C1[C@@H]2C([C@H](N1)CO2)O |
Canonical SMILES |
C1C2C(C(N1)CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


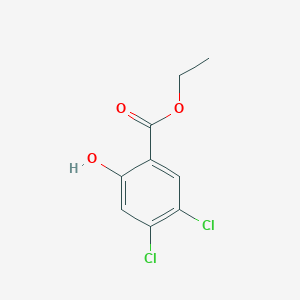
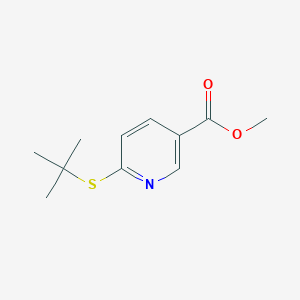
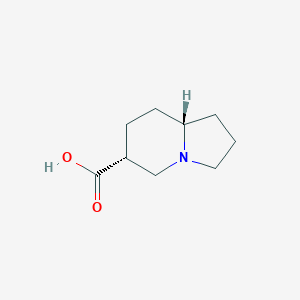

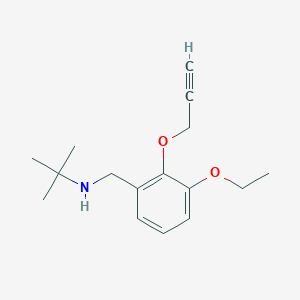


![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
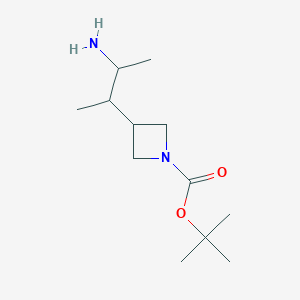
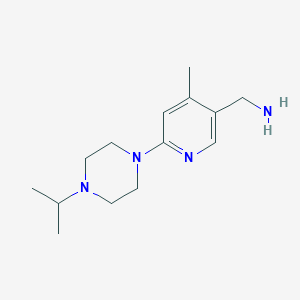
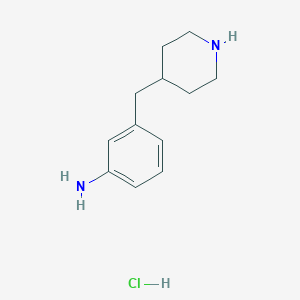
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)

